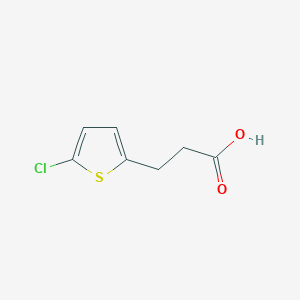
Methyl 2-methyl-5-nitronicotinate
Übersicht
Beschreibung
“Methyl 2-methyl-5-nitronicotinate” is a chemical compound used in various fields of research and industry. It is a synthetic compound that belongs to the family of nicotinic acid derivatives .
Synthesis Analysis
The synthesis of “Methyl 2-methyl-5-nitronicotinate” involves several substances reacting with one another. These compounds include isonicotinic acid, methanol, sulfuric acid, and sodium carbonate .Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-5-nitronicotinate” consists of a pyridine ring attached to methyl carboxylate . The molecular formula is C8H8N2O4 .Chemical Reactions Analysis
“Methyl 2-methyl-5-nitronicotinate” is involved in various chemical reactions. For instance, it is used as an active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .Physical And Chemical Properties Analysis
“Methyl 2-methyl-5-nitronicotinate” has a molecular weight of 196.16 g/mol. Its unique chemical properties make it an ideal candidate for various applications, ranging from medicinal chemistry to material science.Wissenschaftliche Forschungsanwendungen
Anticoccidial Agents Synthesis
Methyl 2-methyl-5-nitronicotinate has been involved in the synthesis of anticoccidial agents. In a study by Morisawa et al. (1977), the compound was obtained through the treatment of ethyl 2-methyl-5-nitronicotinate with ammonia. The research aimed to develop compounds with significant activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. The study highlighted the compound's potential in generating derivatives with improved anticoccidial properties, contributing to the development of more effective treatments for this parasitic disease in poultry farming Morisawa, Kataoka, Kitano, & Matsuzawa, 1977.
Spin Trapping Studies
Another significant application of related compounds is in the field of spin trapping, a technique used in chemistry and biology to detect and identify free radicals. While the direct study of methyl 2-methyl-5-nitronicotinate in spin trapping was not found, research on similar nitrones has been conducted. For instance, Turner and Rosen (1986) explored the synthesis of various nitrones and their application in spin trapping superoxide and hydroxyl radicals. These studies contribute to our understanding of radical chemistry and its implications in biological systems and material science Turner & Rosen, 1986.
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, compounds similar to methyl 2-methyl-5-nitronicotinate have been synthesized and studied for their reactivity and potential applications. Crozet et al. (1985) examined the reactivity of 1-methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions, leading to the formation of 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond. This study provides insights into the reactivity of nitronicotinate derivatives and their potential in synthesizing novel heterocyclic compounds Crozet, Surzur, Vanelle, Ghiglione, & Maldonado, 1985.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-methyl-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(8(11)14-2)3-6(4-9-5)10(12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLENGXHHGQWCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653880 | |
| Record name | Methyl 2-methyl-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-nitronicotinate | |
CAS RN |
936130-27-7 | |
| Record name | Methyl 2-methyl-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)
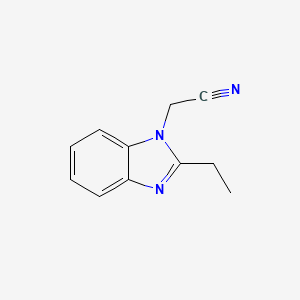


![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)

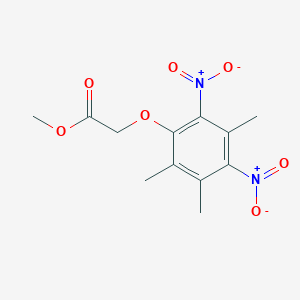
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)
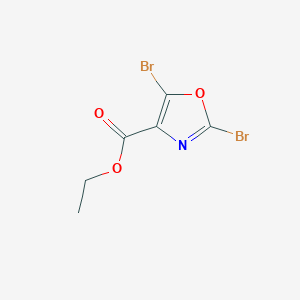
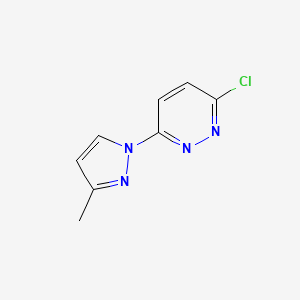
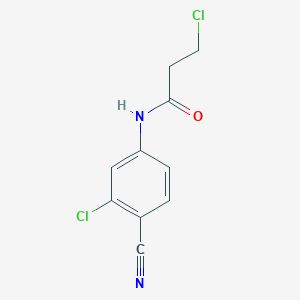
![N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide](/img/structure/B1416469.png)
